(5-Bromo-6-methylpyridin-2-yl)methanol
Overview
Description
(5-Bromo-6-methylpyridin-2-yl)methanol, also known as 5-bromo-2-methylpyridine, is an important organic compound used in various scientific and industrial applications. It is a colorless liquid with a boiling point of 156°C and a melting point of -24°C. 5-bromo-2-methylpyridine is an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic compounds and has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis and Crystal Structure
Synthesis and Structural Analysis : The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, synthesized from a related compound, was analyzed for its crystal structure using X-ray diffraction. This research provides insights into the molecular configuration and potential applications in material science (Wang et al., 2008).
Characterization of Derivatives : A study on 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a derivative of (6-methylpyridin-2-yl)methanol, focused on its molecular and crystalline structure, revealing the presence of intramolecular hydrogen bonds and contributing to understanding the stability and properties of such compounds (Percino, Chapela, Rodríguez-Barbarín, 2005).
Coordination Chemistry and Complex Formation
Formation of Supramolecular Architectures : Research on methanolysis of N-(methylpyridin-2-yl)-2-cyanoguanidine in the presence of copper(II) chloride or bromide led to the creation of compounds with hydrogen-bonded supramolecular architectures. This study highlights the importance of such reactions in developing new materials with unique properties (Suksangpanya et al., 2004).
Impact of Transition Metal Ions : The coordination chemistry of 6-methylpyridine-2-methanol with divalent metal salts was studied to determine the formation of hydrogen-bonded helicates. This research is significant in the field of inorganic chemistry for understanding how different metal ions influence molecular structures and properties (Telfer et al., 2008).
Methanol as a Key Component in Reactions
Utilization in Reductive Amination : A study on 5-ethyl-2-methylpyridine borane complex, a new amine borane, demonstrated its use in reductive aminations of ketones and aldehydes in methanol. This research is significant for its potential applications in organic synthesis and chemical manufacturing (Burkhardt, Coleridge, 2008).
Methanol in Organic Synthesis : Another study explored the use of methanol as both a hydrogen source and a C1 synthon in the N-methylation of amines. This research highlights methanol's role in innovative chemical synthesis methods (Sarki et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . Pyridine derivatives are known to interact with various biological targets, but the specific targets of this compound need further investigation.
Mode of Action
As a pyridine derivative, it may interact with its targets through hydrogen bonding, ionic interactions, or other types of chemical bonds . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions, which could alter the function of the target molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromo-6-methylpyridin-2-yl)methanol . Factors such as temperature, pH, and the presence of other molecules can affect how it interacts with its targets and how stable it is in a biological environment .
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUESPVQDOIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568127 | |
Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-11-1 | |
Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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